

CAS number and molecular formula of nickel citrate

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Compound of Interest

Compound Name: Nickel citrate

Cat. No.: B1596564

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An In-depth Technical Guide to **Nickel Citrate** for Researchers and Drug Development Professionals

Introduction

Nickel citrate, often encountered as nickel(II) citrate hydrate, is a coordination compound formed between divalent nickel ions (Ni^{2+}) and citrate anions. It is a green to bluish-green crystalline solid with relevance across various scientific disciplines, including coordination chemistry, materials science, catalysis, and biological research.^[1] Its ability to act as a source of nickel ions in a complexed form makes it a compound of interest for researchers in both academic and industrial settings.^[2] This guide provides a comprehensive overview of its chemical properties, synthesis, experimental applications, and its role in modern research and development.

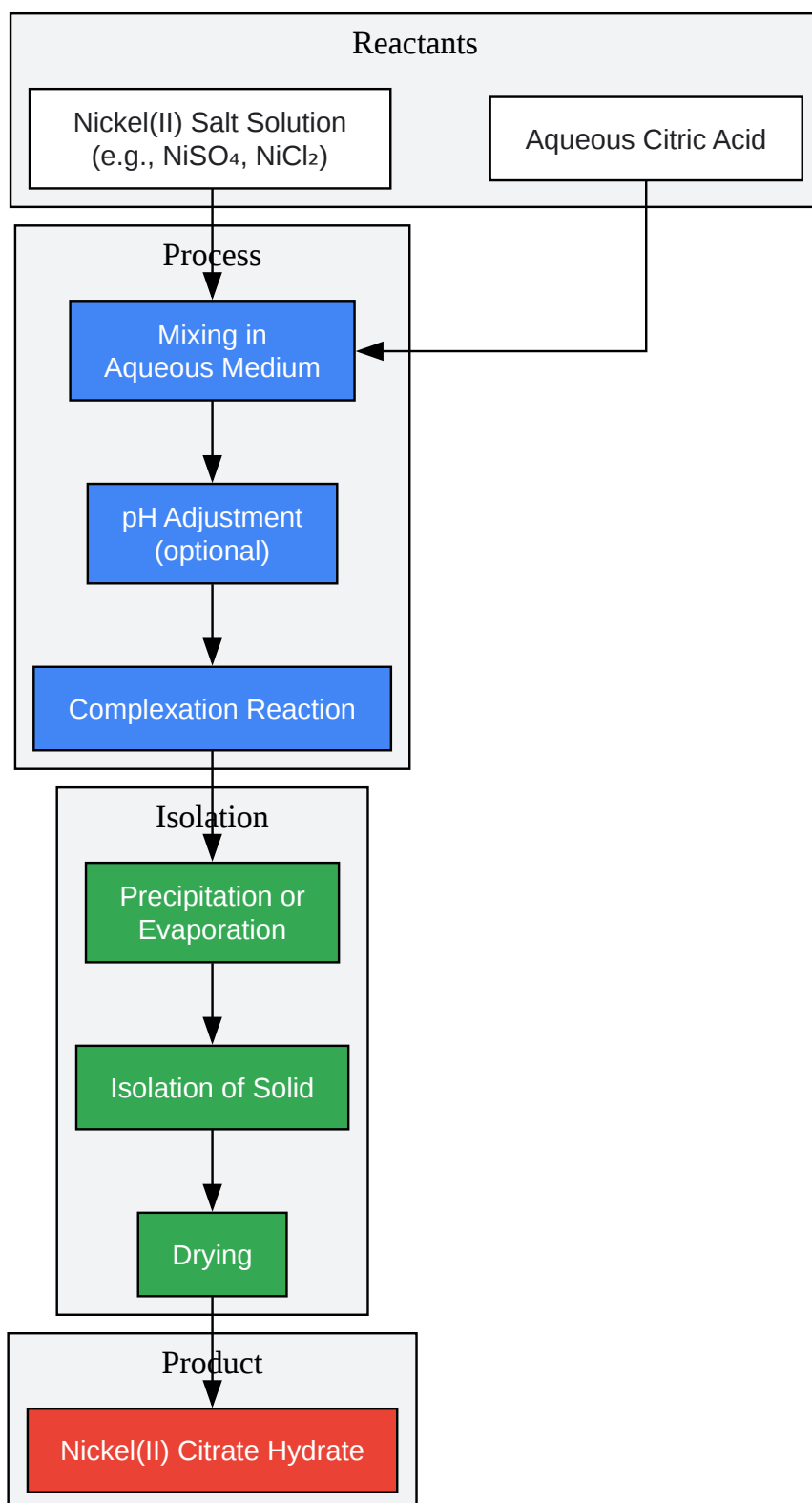
Chemical and Physical Properties

Nickel citrate's properties can vary slightly depending on its degree of hydration. The most common form is a hydrate, denoted with " $\cdot x\text{H}_2\text{O}$ ".^[2] The compound is characterized by the chelation of Ni^{2+} ions by the carboxylate and hydroxyl groups of the citrate ligand, typically resulting in an octahedral coordination geometry around the nickel center.^[1]

Property	Value	Source(s)
CAS Number	6018-92-4	[2] [3] [4]
Molecular Formula	$\text{Ni}_3(\text{C}_6\text{H}_5\text{O}_7)_2 \cdot x\text{H}_2\text{O}$ or $\text{C}_{12}\text{H}_{10}\text{Ni}_3\text{O}_{14}$ (anhydrous)	[2] [3] [4]
Molecular Weight	554.28 g/mol (anhydrous basis)	[4]
Appearance	Green or bluish-green crystalline powder	[1] [2]
Melting Point	153 °C	[2]
Solubility	Soluble in water	
MDL Number	MFCD00054366	[3]
EC Number	227-873-2	

Synthesis and Structure

The synthesis of **nickel citrate** typically involves the reaction of a water-soluble nickel(II) salt with citric acid in an aqueous solution. The pH of the solution is often adjusted to facilitate the complexation and subsequent precipitation of the **nickel citrate** salt.[\[1\]](#) The multidentate nature of the citrate ligand allows it to bridge multiple nickel centers, leading to the formation of polymeric or networked structures.[\[1\]](#)



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Caption: General workflow for the synthesis of Nickel(II) Citrate.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. Below are representative protocols for the synthesis of **nickel citrate** and its use in the preparation of supported catalysts.

Protocol 1: Synthesis of Nickel(II) Citrate Hydrate

This protocol is based on the general principles of metal-organic salt synthesis.^[1]

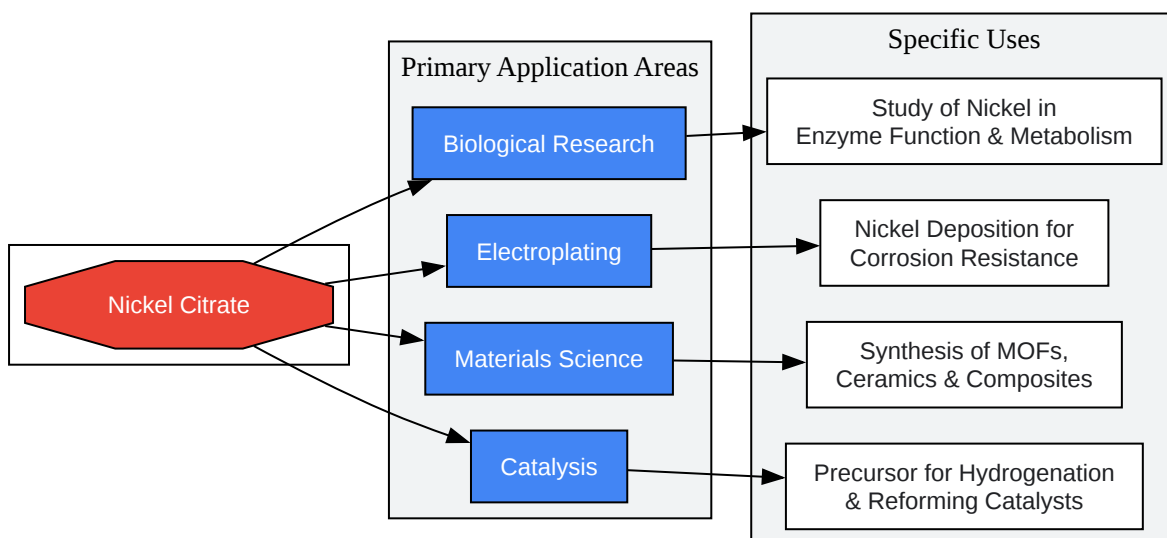
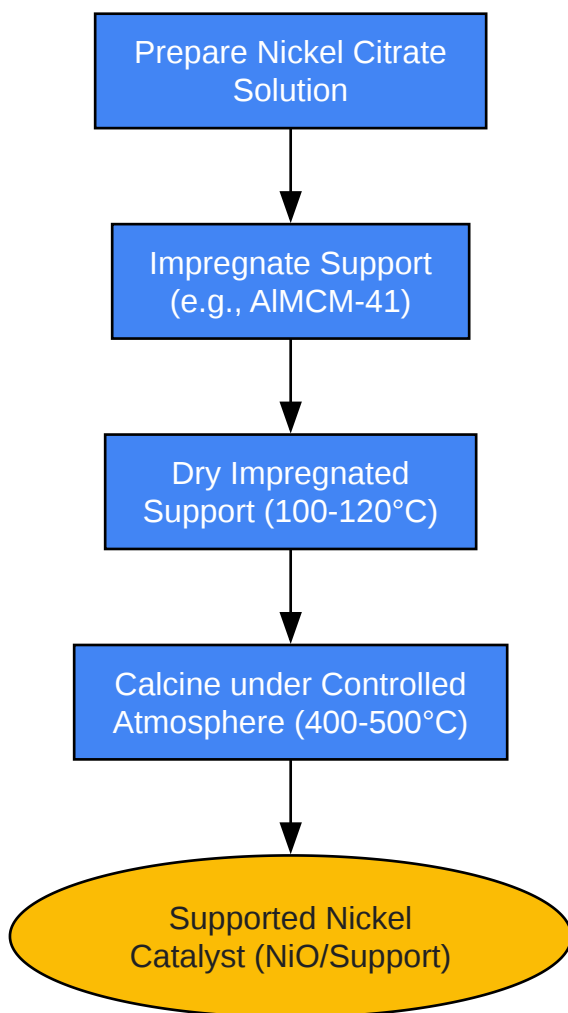
- Preparation of Reactant Solutions:
 - Dissolve one molar equivalent of a nickel(II) salt (e.g., nickel sulfate hexahydrate, $\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$) in deionized water to create a 0.5 M solution.
 - In a separate vessel, dissolve two-thirds molar equivalent of citric acid in deionized water to create a 0.5 M solution.
- Reaction:
 - Slowly add the citric acid solution to the nickel salt solution while stirring continuously at room temperature.
 - If necessary, adjust the pH of the mixture to between 5 and 6 using a suitable base (e.g., NaOH or NH_4OH) to promote precipitation.
- Isolation:
 - Allow the resulting precipitate to settle.
 - Isolate the green solid product by vacuum filtration.
 - Wash the product with deionized water to remove unreacted starting materials, followed by a wash with ethanol.
- Drying:

- Dry the isolated **nickel citrate** hydrate in a desiccator or a low-temperature oven (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Preparation of a Nickel-Based Catalyst using Nickel Citrate

This protocol outlines the impregnation method for creating a supported catalyst, a common application for **nickel citrate**.^[3]

- Preparation of Impregnation Solution:
 - Prepare a solution of **nickel citrate** in deionized water of a concentration calculated to achieve the desired nickel loading on the support material.
- Impregnation:
 - Add the catalyst support (e.g., AlMCM-41, silica, or alumina) to the **nickel citrate** solution.^[3]
 - Stir the slurry for several hours at room temperature to ensure even distribution and adsorption of the **nickel citrate** onto the support surface.
- Drying:
 - Remove the excess solvent from the impregnated support using a rotary evaporator.
 - Further dry the material in an oven at 100-120 °C overnight to remove residual water.
- Calcination:
 - Place the dried material in a furnace.
 - Heat the material under a controlled atmosphere (e.g., air or an inert gas like nitrogen) to a high temperature (e.g., 400-500 °C). This step decomposes the citrate ligand and converts the nickel precursor into its active form, typically nickel oxide (NiO) or metallic nickel.^{[1][3]}



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